molecular formula C10H12O4 B030612 3-(4-Hydroxy-3-methoxyphenyl)propionic acid CAS No. 1135-23-5

3-(4-Hydroxy-3-methoxyphenyl)propionic acid

Cat. No.: B030612
CAS No.: 1135-23-5
M. Wt: 196.20 g/mol
InChI Key: BOLQJTPHPSDZHR-UHFFFAOYSA-N
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Description

Hydroferulic acid, also known as 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, is an organic compound with the molecular formula C10H12O4. It is a derivative of ferulic acid and is classified as a phenolic compound. Hydroferulic acid is known for its antioxidant properties and is a major metabolite of curcumin, a compound found in turmeric .

Scientific Research Applications

Hydroferulic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, also known as hydroferulic acid, is prostaglandin E2 . Prostaglandin E2 is a bioactive lipid that plays a crucial role in inflammation and other physiological processes.

Mode of Action

Hydroferulic acid interacts with its target, prostaglandin E2, by inhibiting its production . This interaction results in the modulation of the inflammatory response, which can have various downstream effects.

Biochemical Pathways

Hydroferulic acid affects the prostaglandin-E2 pathway, which is involved in inflammation and pain perception. By inhibiting the production of prostaglandin E2, hydroferulic acid can potentially reduce inflammation and pain .

Pharmacokinetics

The pharmacokinetics of hydroferulic acid involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, hydroferulic acid and its conjugates are detected in the bloodstream within 15 minutes . It undergoes rapid metabolism and is distributed to various organs, including the kidneys, liver, thoracic aorta, heart, soleus muscle, and lungs .

Result of Action

The inhibition of prostaglandin E2 production by hydroferulic acid can lead to a reduction in inflammation and pain. Additionally, hydroferulic acid has been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise . It also improves hepatic glucose and lipid metabolism, and inhibits muscular lipid metabolism and protein catabolism .

Action Environment

The action of hydroferulic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the conversion of dietary polyphenols into hydroferulic acid . Therefore, factors that affect the gut microbiota, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of hydroferulic acid.

Safety and Hazards

HMPA may cause skin irritation, serious eye irritation, and respiratory irritation . It is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

HMPA is a metabolite produced by the gut microbiota from dietary polyphenols, which might contribute to their health benefits . This study aims to investigate the absorption, metabolism, and tissue accumulation of HMPA in Sprague-Dawley (SD) rats .

Biochemical Analysis

Biochemical Properties

3-(4-Hydroxy-3-methoxyphenyl)propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and multifaceted, involving a range of biochemical and molecular mechanisms

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroferulic acid can be synthesized through various chemical reactions. One common method involves the hydrogenation of ferulic acid. This process typically uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In industrial settings, hydroferulic acid is often produced through the biotransformation of ferulic acid using microbial fermentation. Specific strains of bacteria or fungi are employed to convert ferulic acid into hydroferulic acid under controlled conditions. This method is preferred due to its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

Hydroferulic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Hydroferulic acid is similar to other phenolic compounds, such as:

    Ferulic acid: The parent compound of hydroferulic acid, known for its antioxidant and anti-inflammatory properties.

    Vanillic acid: An oxidation product of hydroferulic acid, also possessing antioxidant properties.

    Caffeic acid: Another phenolic compound with similar antioxidant activities.

Hydroferulic acid is unique due to its specific structure, which allows it to act as a metabolite of curcumin and a precursor to vanillic acid. This unique metabolic pathway distinguishes it from other phenolic compounds .

Properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLQJTPHPSDZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150427
Record name Dihydroferulic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135-23-5
Record name Dihydroferulic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=1135-23-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroferulic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroferulic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-hydroxy-3-methoxyphenyl)propionic acid
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Record name DIHYDROFERULIC ACID
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Record name Dihydroferulic acid
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Synthesis routes and methods I

Procedure details

20.0 g of Ferulic acid was dissolved in 250 ml of methanol and subjected to catalytic reduction under normal pressure for 3 hours in the presence of 10% palladium carbon catalyst (50% wet type). After removing the catalyst by filtration, the resulting filtrate was concentrated to collect precipitated crystals by filtration, thereby obtaining 19.3 g of 3-(4-hydroxy-3-methoxyphenyl)propionic acid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution was prepared from 8.0 g (0.034 mol) of acetyldihydroferulic acid and 4.7 g (0.118 mol) of sodium hydroxide in 100 mL of water and refluxed for 5 h. After cooling to room temperature, the aqueous solution was acidified with hydrochloric acid and extracted with dichloromethane. The organic layer was washed with brine and dried over magnesium sulfate. The evaporation of the solvent left a yellow crude product that was dissolved in dichloromethane and precipitated in hexanes to yield 5.5 g of an off-white powder in 83% yield.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods III

Procedure details

To a solution of 3-(4-Hydroxy-3-methoxy-phenyl)-acrylic acid (20 g, 103 mmol) in EtOAc (100 ml) and MeOH (100 ml) was added carefully 10% Pd/C (2.0 g), the reaction mixture was shaken in Parr apparatus for 5 hs under 30-40 psi of hydrogen, then the solution was passed through a celite pad and the catalyst was washed with methanol, the filtrate was concentrated and dried at 50° C. under reduced pressure to give product (18 g, 89.16%). LC-MS: m/e 195 (M−1).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89.16%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Hydroxy-3-methoxyphenyl)propionic acid
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